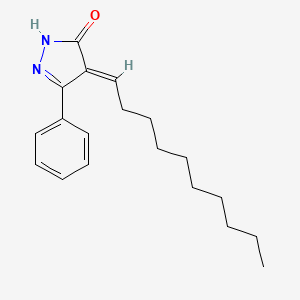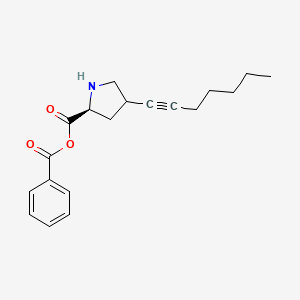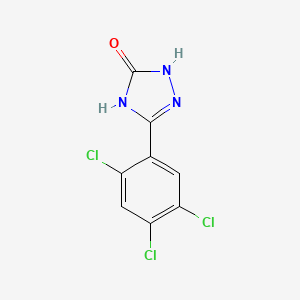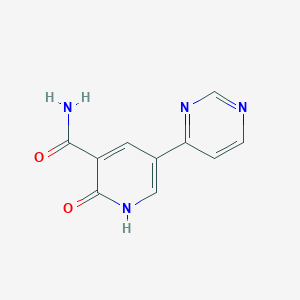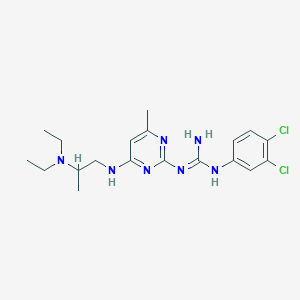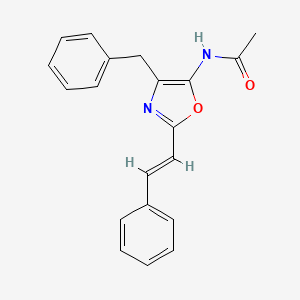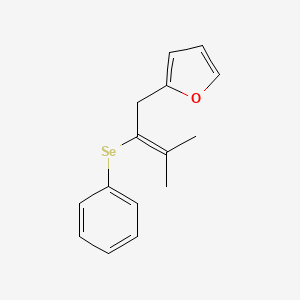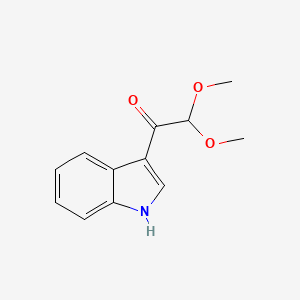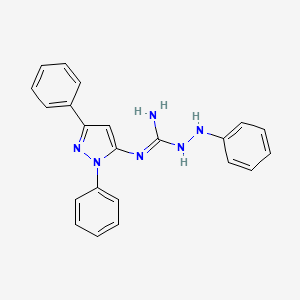
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidinone class This compound is characterized by a pyrimidine ring substituted with a butan-2-yl group and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with butan-2-amine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new substituents.
Applications De Recherche Scientifique
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Butan-2-yl)-2-phenylpyrimidin-4(3H)-one: Lacks the methoxy group on the phenyl ring.
5-(Butan-2-yl)-2-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Propriétés
| 61454-67-9 | |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
5-butan-2-yl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-10(2)13-9-16-14(17-15(13)18)11-5-7-12(19-3)8-6-11/h5-10H,4H2,1-3H3,(H,16,17,18) |
Clé InChI |
YGYMORFGQAVNIC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CN=C(NC1=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
